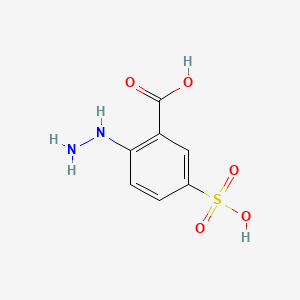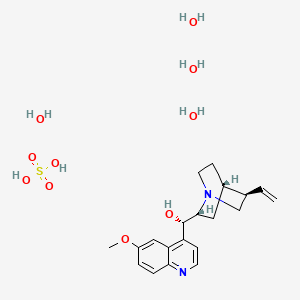
Quinidine bisulfate tetrahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinidine bisulfate tetrahydrate is a pharmaceutical compound derived from quinidine, an alkaloid found in the bark of the cinchona tree. Quinidine is a stereoisomer of quinine, which is well-known for its antimalarial properties. This compound is primarily used as an antiarrhythmic agent to treat heart rhythm disturbances by prolonging the action potential duration and the QT interval .
准备方法
Synthetic Routes and Reaction Conditions
Quinidine bisulfate tetrahydrate can be synthesized through the extraction of quinidine from the cinchona bark, followed by its conversion to the bisulfate salt. The extraction process involves the use of organic solvents such as ethanol or chloroform to isolate quinidine. The isolated quinidine is then reacted with sulfuric acid to form quinidine bisulfate, which is subsequently crystallized to obtain the tetrahydrate form .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of quinidine from cinchona bark, followed by its purification and conversion to the bisulfate salt. The process includes steps such as solvent extraction, filtration, and crystallization to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions
Quinidine bisulfate tetrahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and pharmacological activity.
Common Reagents and Conditions
Oxidation: Quinidine can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of quinidine can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various quinidine derivatives, which may exhibit different pharmacological properties. For instance, oxidation of quinidine can lead to the formation of quinidine N-oxide, while reduction can yield dihydroquinidine .
科学研究应用
Quinidine bisulfate tetrahydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis and as a reference standard in analytical chemistry.
Biology: this compound is employed in studies related to ion channel function and electrophysiology.
Medicine: It is extensively used in the treatment of cardiac arrhythmias, particularly in conditions like atrial fibrillation and ventricular arrhythmias.
作用机制
Quinidine bisulfate tetrahydrate exerts its effects by blocking the fast inward sodium current (I_Na) in cardiac cells, which prolongs the action potential duration and the QT interval. This action helps to stabilize the cardiac rhythm and prevent arrhythmias. Quinidine also inhibits the potassium currents (I_Kr and I_Ks), further contributing to its antiarrhythmic properties . The molecular targets of quinidine include sodium channels, potassium channels, and calcium channels, which are critical for maintaining the electrical activity of the heart .
相似化合物的比较
Similar Compounds
Quinine: An antimalarial agent with similar chemical structure but different pharmacological properties.
Procainamide: Another class IA antiarrhythmic agent with similar electrophysiological effects but different chemical structure.
Disopyramide: A class IA antiarrhythmic agent with similar mechanism of action but different side effect profile.
Uniqueness
Quinidine bisulfate tetrahydrate is unique due to its dual role as an antiarrhythmic agent and a chiral catalyst in asymmetric synthesis. Its ability to block multiple ion channels and its stereoisomeric relationship with quinine further distinguish it from other similar compounds .
属性
CAS 编号 |
6151-39-9 |
|---|---|
分子式 |
C20H34N2O10S |
分子量 |
494.6 g/mol |
IUPAC 名称 |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;tetrahydrate |
InChI |
InChI=1S/C20H24N2O2.H2O4S.4H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);4*1H2/t13-,14-,19+,20-;;;;;/m0...../s1 |
InChI 键 |
GFKRMXVYTDHLDX-KWVNHBFUSA-N |
手性 SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.O.O.OS(=O)(=O)O |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.O.O.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Piperidinone,1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13753789.png)
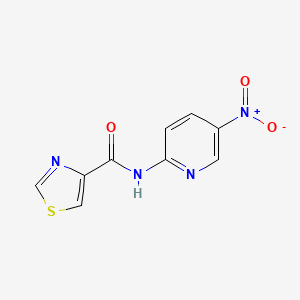
![Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate](/img/structure/B13753803.png)
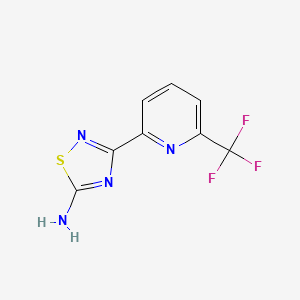

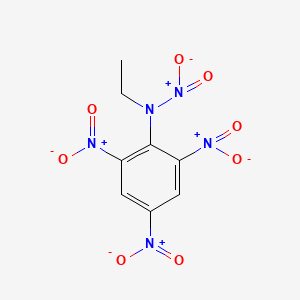
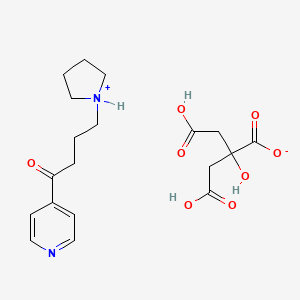
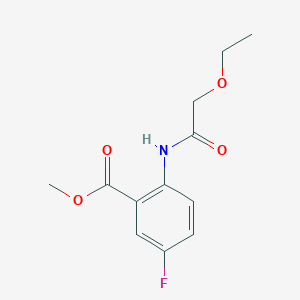

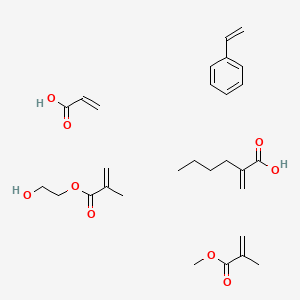
![(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine](/img/structure/B13753846.png)
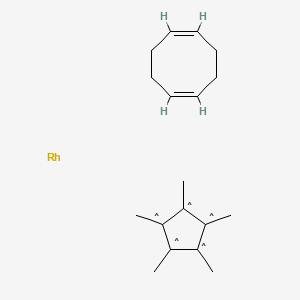
![2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13753851.png)
